REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]1[C:10]([O:12][CH3:13])=[O:11]>[Pd].CO>[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]1[C:10]([O:12][CH3:13])=[O:11]
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Name
|
|
Quantity
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1.31 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1[N+](=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed twice with 25 ml of methanol
|
Type
|
CUSTOM
|
Details
|
the filtrates evaporated
|
Type
|
CUSTOM
|
Details
|
1.1 g (100%) of the expected amine was recovered in the form of a dark red oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1N)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |